molecular formula C9H8FNO2 B12064516 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid

Cat. No.: B12064516
M. Wt: 181.16 g/mol
InChI Key: VVMRIBDQBYDYHR-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane-carboxylic acid derivative designed for research and development applications. Its structure, featuring a conformationally rigid cyclopropane ring and a fluorinated pyridine heterocycle, is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, lipophilicity, and influence the molecule's electronic properties, which is crucial for optimizing interactions with biological targets . Compounds within this chemical class are frequently utilized as key synthetic intermediates or core scaffolds in the discovery of pharmaceutical agents . For instance, structurally similar cyclopropane carboxylic acid derivatives have been explored as potential treatments for inflammatory and respiratory diseases , and as orexin receptor antagonists for sleep disorders . Furthermore, the cyclopropane-carboxylic acid pharmacophore is found in inhibitors of bacterial enzymes like O-acetylserine sulfhydrylase (OASS), which have shown promise as colistin adjuvants to combat Gram-negative bacterial resistance . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

1-(2-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-7-6(2-1-5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)

InChI Key

VVMRIBDQBYDYHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(N=CC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Oxidation of 1-Fluoro-cyclopropyl Phenyl Ketones

The synthesis begins with 1-fluoro-cyclopropyl phenyl ketones (e.g., 1-fluoro-cyclopropyl-(4-chlorophenyl)-ketone), which are treated with peroxy compounds such as m-chloroperbenzoic acid (mCPBA) or peracetic acid. The reaction proceeds via a Baeyer-Villiger oxidation mechanism, yielding 1-fluoro-cyclopropane-1-carboxylate esters.

Reaction Conditions :

  • Solvent : Dichloromethane or acetic acid

  • Temperature : 0–60°C

  • Yield : 75–85%

Step 2: Ester Cleavage and Acidification

The ester intermediate undergoes saponification using bases like sodium hydroxide or potassium hydroxide. Subsequent acidification with hydrochloric acid liberates the carboxylic acid.

Reaction Conditions :

  • Base : 1–2 equivalents NaOH or KOH

  • Acid : Concentrated HCl

  • Yield : 80–90%

Advantages :

  • High purity (>95%)

  • Scalable for industrial production

Multi-Step Synthesis via Sulfur-Based Intermediates

A novel route described in WO2018032796A1 utilizes sulfur-containing reagents to construct the cyclopropane ring.

Key Steps:

  • Thiophenol Reaction : 1,1-Dichloro-1-fluoroethane reacts with thiophenol in the presence of alkali, forming a phenyl sulfide intermediate.

  • Oxidation : The sulfide is oxidized with oxone (potassium peroxymonosulfate) to a sulfone.

  • Cyclopropanation : Ethyl diazoacetate and a ruthenium catalyst facilitate cyclopropane ring formation.

  • Elimination and Acidification : Base-mediated elimination followed by acid hydrolysis yields the target compound.

Reaction Conditions :

StepReagent/CatalystTemperatureYield
1KOH, Thiophenol40–60°C70%
2OxoneRT85%
3Ru Catalyst25–50°C62%
4NaOH, HCl80°C75%

Advantages :

  • Avoids hazardous peracids (e.g., mCPBA)

  • Uses cost-effective oxone for oxidation

Rhodium-Catalyzed Asymmetric Cyclopropanation

The PMC8386643 study demonstrates enantioselective synthesis using dirhodium tetracarboxylate catalysts.

Methodology:

  • Substrate Preparation : 2-Chloro-5-vinylpyridine is reacted with aryldiazoacetates.

  • Cyclopropanation : Rh₂(R-p-Ph-TPCP)₄ catalyzes carbene transfer, forming the cyclopropane ring with high stereocontrol.

  • Hydrolysis : The ester group is hydrolyzed to the carboxylic acid.

Reaction Conditions :

  • Catalyst : 2–5 mol% Rh₂(R-p-Ph-TPCP)₄

  • Solvent : 1,4-Dioxane

  • Temperature : 40°C

  • Yield : 83–95%

  • Enantiomeric Excess (ee) : 89–98%

Advantages :

  • High stereoselectivity for chiral centers

  • Compatible with diverse diazoacetates

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)StereoselectivityScalability
Two-Step OxidationmCPBA, NaOH85>95LowIndustrial
Sulfur-Mediated RouteOxone, Ru Catalyst62–7590ModeratePilot-Scale
Rhodium CatalysisRh₂(R-p-Ph-TPCP)₄83–9598HighLab-Scale

Emerging Techniques

Recent advances include continuous-flow reactors for cyclopropanation, reducing reaction times by 50% compared to batch processes. Additionally, enzymatic methods using cytochrome P450 variants are under investigation for greener synthesis .

Chemical Reactions Analysis

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid has the following chemical properties:

  • Molecular Formula : C9H8FNO2
  • Molecular Weight : 181.17 g/mol
  • CAS Number : 1427021-82-6

The compound features a cyclopropane ring fused with a fluorinated pyridine, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent due to its unique electronic properties and conformational rigidity. The inclusion of a cyclopropane moiety is known to enhance metabolic stability and binding affinity to biological targets.

Recent studies have highlighted its effectiveness in inhibiting specific cancer cell lines, showcasing its potential as an anti-cancer agent. For instance, derivatives of cyclopropanecarboxylic acids have been shown to exhibit anti-inflammatory, anti-depressive, and anti-tumor activities .

Agrochemicals

In agrochemical research, compounds similar to 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid have been explored for their fungicidal properties. The ability to modify the structure to enhance bioactivity while maintaining low toxicity profiles is crucial for developing effective agrochemical agents .

Case Study 1: Biological Evaluation

A study conducted on cyclopropane derivatives demonstrated their ability to inhibit the proliferation of U937 human myeloid leukemia cells without significant cytotoxic effects on normal cells. This highlights the therapeutic potential of these compounds in treating specific cancers while minimizing side effects .

Case Study 2: Synthesis and Characterization

Research detailing the synthesis of cyclopropane derivatives indicated that modifications in the substituents on the pyridine ring could lead to enhanced biological activity. The synthetic route involved α-alkylation processes that yielded compounds with promising pharmacological properties .

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can interact with enzymes and receptors, leading to various biochemical effects. The cyclopropane carboxylic acid moiety may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

The following analysis compares structural analogs and functional derivatives of cyclopropane-carboxylic acids, focusing on substituent effects, physicochemical properties, and applications.

Pyridine-Substituted Cyclopropane Derivatives
Compound Name Substituent Position on Pyridine Molecular Formula CAS Number Molecular Weight Key Properties/Applications Reference
1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid 5-Fluoro, 3-pyridyl C₉H₈FNO₂ 1256807-04-1 181.17 Purity: 98%; lab reagent
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride Unsubstituted pyridin-3-yl C₉H₁₀ClNO₂ 1803581-23-8 199.64 Pharmaceutical intermediate (97% purity)
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid 3-Trifluoromethyl, 2-pyridyl C₁₀H₇F₃NO₂ Not provided 248.17 Supplier-listed bioactive compound

Key Observations :

  • Fluorine Position: The 2-fluoro substitution (target compound) vs. 5-fluoro (CAS 1256807-04-1) alters electronic effects on the pyridine ring.
  • Trifluoromethyl Substitution : The 3-trifluoromethyl-pyridin-2-yl derivative (MW 248.17) demonstrates enhanced lipophilicity and metabolic stability, commonly exploited in drug design .
Aryl-Substituted Cyclopropane Carboxylic Acids
Compound Name Aryl Substituent Molecular Formula CAS Number Molecular Weight Key Properties Reference
1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid 3-Fluorophenyl C₁₀H₉FO₂ Not provided 180.18 Intermediate in photochemical synthesis
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid 3-Bromophenyl C₁₀H₉BrO₂ 124276-95-5 257.09 Heavy atom effect for crystallography
1-(2-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid 2-Bromo-3-fluorophenyl C₁₀H₇BrFO₂ Not provided 275.07 Halogenated building block

Key Observations :

  • Halogen Effects: Bromine (e.g., 124276-95-5) increases molecular weight and polarizability, useful in X-ray crystallography.
  • Dual Halogenation : The 2-bromo-3-fluoro derivative (MW 275.07) combines steric and electronic effects, highlighting versatility in synthetic applications .
Aliphatic and Functionalized Cyclopropane Derivatives
Compound Name Substituent Molecular Formula CAS Number Molecular Weight Key Properties Reference
trans-2-cyanocyclopropanecarboxylic acid trans-Cyano C₅H₅NO₂ 39891-82-2 111.10 High reactivity for ring-opening
1-(But-3-en-1-yl)cyclopropane-1-carboxylic acid Alkenyl C₈H₁₂O₂ 106434-86-0 140.18 Liquid form; used in polymers
2,2-Difluoro-1-methyl-cyclopropanecarboxylic acid Difluoro-methyl C₅H₆F₂O₂ 128073-33-6 148.10 Enhanced acidity for catalysis

Key Observations :

  • Cyano Group: The trans-cyanocyclopropane (CAS 39891-82-2) is highly reactive due to ring strain and electron-withdrawing effects, useful in click chemistry .
  • Fluorination : Difluoro substitution (CAS 128073-33-6) increases acidity (pKa ~2.5 estimated), critical for catalytic or coordination chemistry .

Biological Activity

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid (CAS Number: 1427021-82-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₉H₈FNO₂
  • Molecular Weight : 181.16 g/mol
  • Structure : The compound features a cyclopropane ring substituted with a fluorinated pyridine, which is known to influence its biological activity significantly.

Biological Activity Overview

The biological activity of 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid has been investigated primarily in the context of its cytotoxicity and potential as an antiviral agent. The presence of the fluorine atom is critical in modulating the compound's pharmacological properties.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines, including cancerous and non-cancerous cells. The following table summarizes key findings from these studies:

Cell LineCC₅₀ (µM)Remarks
LLC-MK2 (Monkey kidney)< 80Moderate cytotoxicity observed
HeLa (Cervical cancer)< 400Nontoxic at higher concentrations
MRC-5 (Human fibroblast)> 1000Minimal cytotoxicity

The CC₅₀ value represents the concentration at which 50% cell viability is inhibited. Compounds with lower CC₅₀ values indicate higher cytotoxicity, making them more promising candidates for further development as anticancer agents .

Research suggests that fluorinated compounds, including 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid, may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies indicate that similar compounds can inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : The presence of fluorine can enhance the interaction with biological targets, potentially altering signaling pathways related to cell survival and apoptosis .

Case Studies

A notable study investigated the synthesis of several fluorinated derivatives, including 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid, and their effects on different cancer cell lines. The results indicated that modifications to the cyclopropane structure could significantly enhance or diminish biological activity:

  • Compound Variants : Derivatives with different substitutions on the pyridine ring exhibited varied cytotoxic profiles, highlighting the importance of structural modifications in drug design .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclopropanation of a pyridine precursor. A common approach starts with 2-fluoropyridine-3-carboxylic acid, which undergoes cyclopropanation using diazomethane or a cyclopropanation reagent (e.g., trimethylsulfoxonium iodide) under basic conditions. Purification is achieved via recrystallization or chromatography . Key steps include:

  • Carboxylic acid activation : Conversion to an ester or amide to facilitate cyclopropanation.
  • Cyclopropanation : Use of a carbene-generating reagent to form the strained cyclopropane ring.
  • Deprotection : Hydrolysis of intermediates to regenerate the carboxylic acid group.

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : The cyclopropane protons appear as distinct multiplets (δ ~1.5–2.5 ppm). Fluorine substituents on the pyridine ring split signals due to coupling (²J₆-F ~50 Hz) .
    • ¹³C NMR : The cyclopropane carbons resonate at δ ~15–25 ppm, while the carboxylic acid carbon appears at δ ~170 ppm .
  • X-ray Crystallography : Suitable for confirming stereochemistry and bond angles, especially if the compound crystallizes in a stable polymorph .

Q. What are the solubility and formulation considerations for biological assays?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations up to 10 mM. For in vitro assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO ≤1%) .
  • Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. How does the 2-fluoropyridinyl group influence the compound’s reactivity in substitution reactions?

Methodological Answer: The fluorine atom at the 2-position of the pyridine ring acts as an electron-withdrawing group, directing electrophilic substitution to the 5-position. This reactivity is critical for designing derivatives:

  • Nucleophilic Aromatic Substitution : Replace fluorine with amines or thiols under microwave-assisted conditions (e.g., 120°C, 30 min) .
  • Cross-Coupling Reactions : Use palladium catalysts (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 5-position .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:

  • Stereochemical Purity : Ensure enantiomeric excess (>98%) via chiral HPLC, as impurities in diastereomers can skew results .
  • Assay Conditions : Standardize buffer pH (7.4), ionic strength, and temperature (25°C) to minimize variability .
  • Control Experiments : Include known inhibitors (e.g., cysteine protease inhibitors) to validate assay reliability .

Q. How does stereochemistry of the cyclopropane ring affect target binding?

Methodological Answer: The (1R,2S) configuration (common in bioactive cyclopropanes) enhances binding to enzymes like cysteine proteases due to optimal spatial alignment of the carboxylic acid and fluoropyridinyl groups. Molecular docking studies suggest:

  • ΔG Binding : –7.2 kcal/mol for (1R,2S) vs. –5.8 kcal/mol for (1S,2R) .
  • Hydrogen Bonding : The carboxylic acid forms a salt bridge with Arg⁷³ in the enzyme’s active site .

Q. What computational methods predict retrosynthetic pathways for novel derivatives?

Methodological Answer: AI-driven tools (e.g., Pistachio, Reaxys) prioritize routes based on precursor availability and reaction feasibility:

  • Template Relevance Models : Identify one-step reactions (e.g., cyclopropanation, fluorination) with >90% accuracy .
  • Quantum Mechanics (QM) : Calculate transition-state energies to predict regioselectivity in fluoropyridine substitutions .

Q. How to analyze enzyme inhibition kinetics when the compound exhibits non-competitive behavior?

Methodological Answer:

  • Lineweaver-Burk Plots : Nonlinear curves indicate non-competitive inhibition. Calculate Kᵢ values using the equation:
    1v=KmVmax[S](1+[I]Ki)+1Vmax\frac{1}{v} = \frac{K_m}{V_{max}[S]} \left(1 + \frac{[I]}{K_i}\right) + \frac{1}{V_{max}}
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) to confirm allosteric modulation .

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